4-Chloro-2-phenylbutan-2-ol

Description

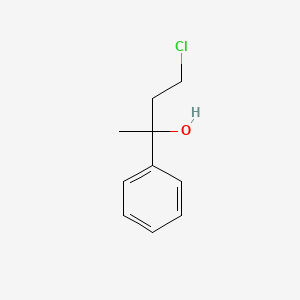

4-Chloro-2-phenylbutan-2-ol (IUPAC name: 2-(4-chlorophenyl)butan-2-ol, CAS 3947-53-3) is a tertiary alcohol with a molecular formula of C₁₀H₁₃ClO and a molecular weight of 184.67 g/mol . The compound features a chlorine atom at the para position of the phenyl ring and a hydroxyl group on the secondary carbon of a butane chain. Its structural configuration imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced stability from the aromatic ring.

Key identifiers include:

- PubChem CID: 15590446

- MDL Number: MFCD12068034

- InChI Key: InChI=1S/C10H13ClO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3

This compound is primarily utilized in organic synthesis and pharmaceutical research due to its functional versatility as a chiral building block or intermediate .

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-chloro-2-phenylbutan-2-ol |

InChI |

InChI=1S/C10H13ClO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |

InChI Key |

JSEQZADGMNKIHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Phenyl-2-butanone

Key Data :

Analysis :

- Functional Group Impact: The ketone group in 4-phenyl-2-butanone eliminates hydrogen-bonding capability, reducing its boiling point compared to the alcohol analog. This also increases its electrophilicity, making it more reactive in nucleophilic additions (e.g., Grignard reactions).

- Applications: 4-Phenyl-2-butanone is commonly used as a fragrance intermediate and solvent , whereas this compound’s alcohol group enhances its utility in asymmetric synthesis.

2-(3-Chloro-4-fluorophenyl)butan-2-ol

Key Data :

Analysis :

- Substituent Effects: The addition of fluorine at the meta position increases molecular weight and introduces steric and electronic effects.

- Bioactivity : Halogenated analogs like this are often explored in medicinal chemistry for enhanced metabolic stability .

4-Chloro-2-methyl-2-butanol

Key Data :

Analysis :

- Structural Simplicity : The absence of a phenyl group reduces steric bulk, increasing volatility (lower molecular weight).

- Applications: 4-Chloro-2-methyl-2-butanol is used as a solvent or intermediate in fine chemical synthesis , whereas the phenyl analog’s aromaticity favors applications requiring planar rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.